

Serelaxin (Recombinant Human Relaxin-2): A Technical Guide to its Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Serelaxin, a recombinant form of human relaxin-2, is a pleiotropic peptide hormone with significant therapeutic potential, particularly in the context of acute heart failure and fibrotic diseases. This technical guide provides an in-depth overview of the structure, function, and signaling mechanisms of **serelaxin**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure of Serelaxin

Serelaxin is a 6 kDa peptide hormone with a heterodimeric structure, analogous to insulin. It consists of an A-chain and a B-chain, linked by two inter-chain disulfide bonds, with an additional intra-chain disulfide bond within the A-chain. This intricate structure is crucial for its biological activity.

Primary and Secondary Structure: Human relaxin-2 is composed of a 24-amino acid A-chain and a 29-amino acid B-chain. The B-chain contains a critical receptor-binding motif, characterized by two arginine residues (Arg13 and Arg17) located on the same face of an alpha-helix. These residues are essential for high-affinity binding to its cognate receptor, RXFP1.



Tertiary and Quaternary Structure: The three-dimensional conformation of **serelaxin**, determined by X-ray crystallography and NMR spectroscopy, reveals an insulin-like fold. While it shares structural homology with insulin, there are significant differences in the terminal regions of the B-chain. In crystalline form, **serelaxin** can exist as a dimer, though the monomeric form is fully active.

Physiological Functions and Mechanism of Action

Serelaxin exerts a wide range of physiological effects primarily through its interaction with the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. Its functions are multifaceted, encompassing vasodilation, anti-inflammatory, anti-fibrotic, and direct cardiac and renal effects.

Vasodilatory Effects

Serelaxin is a potent vasodilator, contributing to its therapeutic efficacy in acute heart failure. This effect is mediated by multiple signaling pathways:

- Nitric Oxide (NO) Pathway: **Serelaxin** stimulates the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased production of NO, a potent vasodilator.[1]
- Cyclic AMP (cAMP) Pathway: Binding of serelaxin to RXFP1 activates adenylyl cyclase, increasing intracellular cAMP levels. This leads to protein kinase A (PKA) activation and subsequent vasodilation.[1]
- Endothelin System Modulation: **Serelaxin** upregulates the expression of the endothelin B receptor, which can contribute to vasodilation. It is also thought to inhibit the vasoconstrictor effects of angiotensin II and endothelin.[2][3]

Anti-Fibrotic Activity

A key therapeutic action of **serelaxin** is its ability to inhibit and even reverse tissue fibrosis. This is achieved through several mechanisms:

• Inhibition of TGF-β/Smad Signaling: **Serelaxin** effectively downregulates the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. It achieves this



by reducing the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF- β . [4][5]

- Modulation of Extracellular Matrix (ECM) Turnover: Serelaxin influences the balance of ECM deposition and degradation by:
 - Decreasing the expression of collagens (Type I and III) and tissue inhibitors of metalloproteinases (TIMPs).[4][6]
 - Increasing the expression and activity of matrix metalloproteinases (MMPs), such as
 MMP-1, MMP-2, and MMP-9, which are responsible for breaking down excess ECM.[4][6]
- Inhibition of Myofibroblast Differentiation: Serelaxin prevents the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen production in fibrotic tissues.[4]

Anti-Inflammatory Effects

Serelaxin exhibits significant anti-inflammatory properties, which contribute to its organ-protective effects. It has been shown to:

- Reduce the infiltration of inflammatory cells, such as macrophages and neutrophils, into injured tissues.
- Decrease the expression of pro-inflammatory cytokines and chemokines.
- Inhibit the activation of the NF-kB signaling pathway, a key regulator of inflammation.[7]

Cardiac and Renal Effects

Serelaxin has direct beneficial effects on the heart and kidneys:

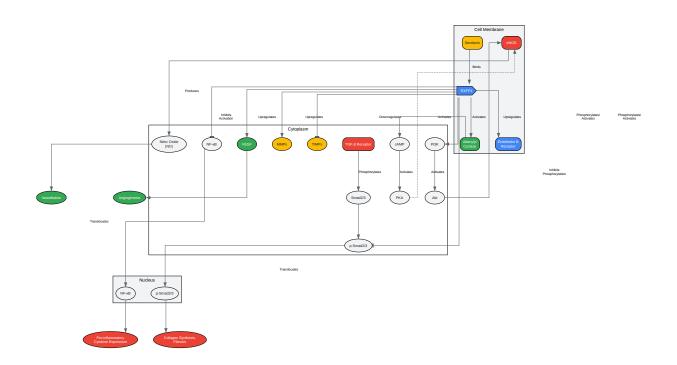
- Cardiac: It improves cardiac output and reduces cardiac filling pressures. Studies have also suggested it can increase the calcium sensitivity of cardiac myofilaments, enhancing contractility without increasing energy expenditure.[2]
- Renal: Serelaxin increases renal blood flow and the glomerular filtration rate, contributing to improved kidney function.[3]



Signaling Pathways

The diverse physiological effects of **serelaxin** are mediated through a complex network of intracellular signaling pathways initiated by its binding to the RXFP1 receptor.





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Figure 1: **Serelaxin** Signaling Pathways. This diagram illustrates the major signaling cascades activated by **serelaxin** upon binding to its receptor, RXFP1, leading to its diverse physiological effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and function of **serelaxin**.

Table 1: Receptor Binding and Functional Potency

Parameter	Value	Cell/System	Reference
Binding Affinity (pKi)	9.19 ± 0.13	HEK293T cells expressing RXFP1	[8]
cAMP Accumulation (pEC50)			
HUVECs	9.1 ± 0.4	Human Umbilical Vein Endothelial Cells	[6]
HUVSMCs	9.6 ± 0.4	Human Umbilical Vein Smooth Muscle Cells	[6]
HUASMCs	9.0 ± 0.3	Human Umbilical Artery Smooth Muscle Cells	[6]

Table 2: Effects on Extracellular Matrix Components



Target	Effect	Fold/Percent Change	Cell Type	Reference
MMP-2 Activity	Increased	~3-fold	Human Umbilical Vein Smooth Muscle Cells	[6]
Increased	~2-fold	Human Cardiac Fibroblasts	[6]	
Increased	~1.2 to 1.5-fold	Human Umbilical Vein/Artery Endothelial Cells	[6]	
MMP-9 Activity	Increased	~2-fold	Human Umbilical Vein Smooth Muscle Cells	[6]
Increased	~2-fold	Human Cardiac Fibroblasts	[6]	
Collagen I/III Expression	Decreased	Not specified	Rat Cardiac Fibroblasts	[4]
TIMP-2 Expression	Decreased	Not specified	Rat Cardiac Fibroblasts	[4]

Table 3: Clinical Trial Data (RELAX-AHF)



Endpoint	Serelaxin Group	Placebo Group	Hazard Ratio (95% CI) / p- value	Reference
180-Day All- Cause Mortality	7.3%	11.3%	HR: 0.63 (0.41- 0.96); p=0.02	[9]
180-Day Cardiovascular Mortality	6.0%	9.5%	HR: 0.62 (0.39- 0.98); p=0.028	[9]
Worsening Heart Failure (Day 5)	6.9%	7.7%	HR: 0.89 (0.75- 1.07); p=0.19	[10]
Change in NT- proBNP (Day 2)	-39.8%	-27.6%	p=0.002	[1]
Change in Troponin T (Day 14)	+0.2%	+40.3%	p=0.042	[1]
Change in Creatinine (Day 2)	-0.8%	+5.8%	p=0.002	[1]

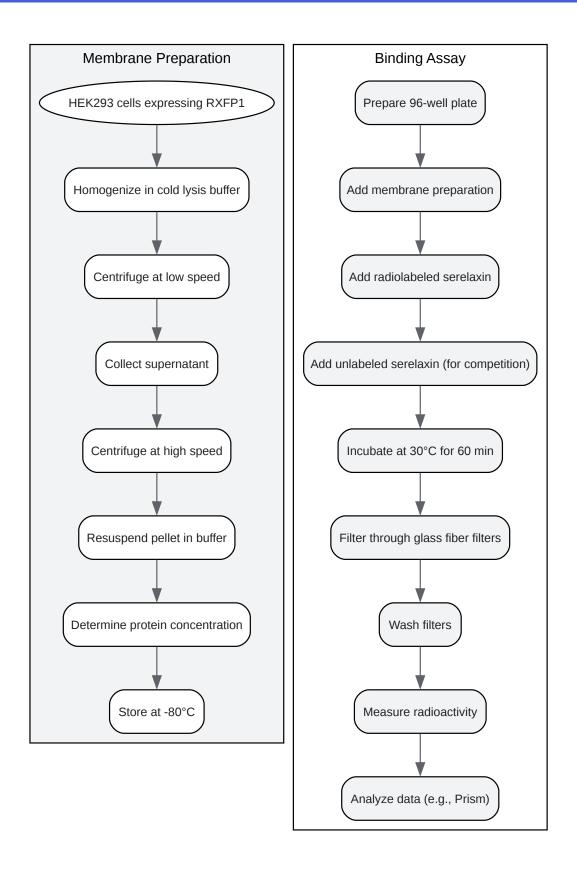
Experimental Protocols

Detailed methodologies for key experiments cited in the study of **serelaxin** are provided below.

Radioligand Binding Assay for RXFP1

This protocol is adapted from standard radioligand binding assay procedures.





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Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a radioligand binding assay to determine the affinity of **serelaxin** for its receptor, RXFP1.

Methodology:

- Membrane Preparation:
 - HEK293 cells stably expressing human RXFP1 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
 - The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
 - The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

• Binding Reaction:

- In a 96-well plate, the membrane preparation is incubated with a fixed concentration of radiolabeled serelaxin (e.g., ¹²⁵I-serelaxin).
- For competition binding assays, increasing concentrations of unlabeled serelaxin are added.
- The reaction is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
 - The radioactivity retained on the filters is measured using a scintillation counter.



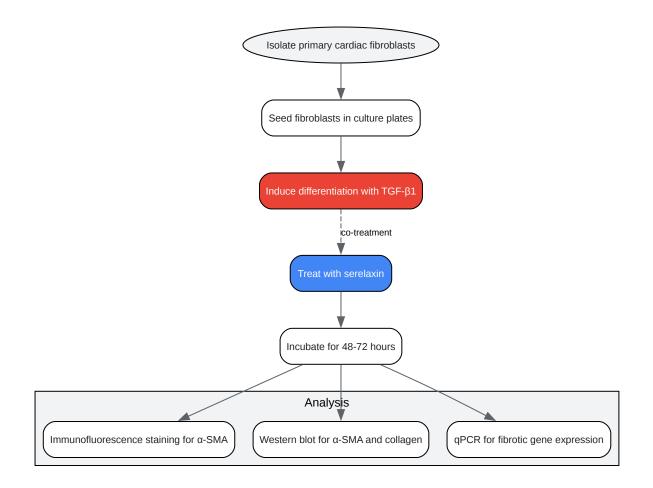
• Data Analysis:

- Non-specific binding is determined in the presence of a high concentration of unlabeled serelaxin.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data is analyzed using non-linear regression to determine the dissociation constant (Kd) or the inhibitory constant (Ki).

In Vitro Cardiac Fibroblast to Myofibroblast Differentiation Assay

This protocol describes a method to assess the anti-fibrotic effect of **serelaxin** by measuring the differentiation of cardiac fibroblasts into myofibroblasts.





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Figure 3: Myofibroblast Differentiation Assay Workflow. This flowchart details the experimental procedure to evaluate the inhibitory effect of **serelaxin** on TGF- β 1-induced cardiac fibroblast differentiation.

Methodology:

• Cell Culture:



- Primary cardiac fibroblasts are isolated from adult rat ventricles and cultured in DMEM supplemented with 10% fetal bovine serum.
- Induction of Differentiation:
 - Once the cells reach confluence, they are serum-starved for 24 hours.
 - Differentiation into myofibroblasts is induced by treating the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours.
- Serelaxin Treatment:
 - Cells are co-treated with TGF-β1 and various concentrations of serelaxin to assess its inhibitory effect.
- Analysis of Differentiation:
 - \circ Immunofluorescence Staining: Cells are fixed and stained for alpha-smooth muscle actin (α -SMA), a marker of myofibroblast differentiation. The percentage of α -SMA positive cells is quantified.
 - \circ Western Blotting: Cell lysates are analyzed by Western blotting to quantify the expression levels of α -SMA and collagen type I.
 - Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression of fibrotic genes (e.g., COL1A1, ACTA2) is measured by qPCR.

Conclusion

Serelaxin is a promising therapeutic agent with a well-defined structure and a complex mechanism of action that targets multiple pathological pathways involved in cardiovascular and fibrotic diseases. Its ability to induce vasodilation, inhibit fibrosis and inflammation, and exert protective effects on the heart and kidneys underscores its potential for a range of clinical applications. This technical guide provides a comprehensive overview of the current understanding of serelaxin, offering a valuable resource for researchers and drug development professionals in the field. Further research to fully elucidate its signaling pathways and long-term effects will continue to refine its therapeutic applications.



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